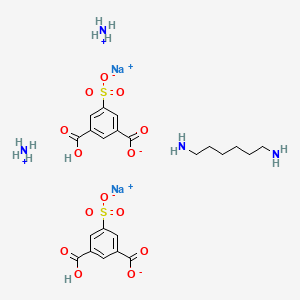
Phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt is a complex organophosphorus compound It is known for its unique chemical structure, which includes a phosphorodithioic acid moiety and a benzotriazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt typically involves the reaction of phosphorodithioic acid derivatives with benzotriazinone derivatives. The reaction conditions often require the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction is usually carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters, such as temperature, pressure, and pH, to optimize yield and purity. The use of continuous flow reactors may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorodithioic acid moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
科学的研究の応用
Phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorodithioate esters.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the formulation of lubricants and additives due to its anti-wear and anti-corrosion properties.
作用機序
The mechanism of action of phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt involves its interaction with molecular targets through its reactive phosphorodithioic acid moiety. This moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The benzotriazinone ring may also play a role in stabilizing the compound and enhancing its reactivity.
類似化合物との比較
Phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt can be compared with other similar compounds, such as:
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: This compound has a similar phosphorodithioic acid moiety but differs in its ester and alkyl groups.
Phosphorodithioic acid, O,O,S-trimethyl ester: This compound features a trimethyl ester group, making it distinct in its reactivity and applications.
Phosphorodithioic acid, O,O-diethyl ester: This compound lacks the benzotriazinone ring, which affects its stability and reactivity.
特性
CAS番号 |
19724-63-1 |
|---|---|
分子式 |
C9H9N3NaO3PS2 |
分子量 |
325.3 g/mol |
IUPAC名 |
sodium;methylsulfanyl-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]phosphinate |
InChI |
InChI=1S/C9H10N3O3PS2.Na/c1-17-16(14,15)18-6-12-9(13)7-4-2-3-5-8(7)10-11-12;/h2-5H,6H2,1H3,(H,14,15);/q;+1/p-1 |
InChIキー |
LPVMNZQWKDDVDN-UHFFFAOYSA-M |
正規SMILES |
CSP(=O)([O-])SCN1C(=O)C2=CC=CC=C2N=N1.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)











